

# In-Depth Technical Guide: Oxolane-2-carbonyl Chloride

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## Compound of Interest

Compound Name: Oxolane-2-carbonyl chloride

Cat. No.: B1296549

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CAS Number: 52449-98-6

## Abstract

This technical guide provides a comprehensive overview of **Oxolane-2-carbonyl chloride** (CAS 52449-98-6), a versatile heterocyclic building block crucial in synthetic organic chemistry. The document details its chemical and physical properties, outlines established synthesis and purification protocols, and explores its significant applications, particularly in the pharmaceutical industry as a key intermediate for the synthesis of Terazosin. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental methodologies and a summary of key quantitative data.

## Introduction

**Oxolane-2-carbonyl chloride**, also widely known as tetrahydrofuran-2-carbonyl chloride, is a reactive acyl chloride derived from tetrahydrofuran-2-carboxylic acid. Its unique structure, featuring a five-membered oxolane ring attached to a carbonyl chloride group, makes it a valuable reagent for introducing the tetrahydrofuroyl moiety into various molecular scaffolds. This functional group is of particular interest in medicinal chemistry due to its presence in several biologically active compounds. The high reactivity of the acyl chloride group allows for a wide range of chemical transformations, including esterifications, amidations, and Friedel-Crafts acylations, rendering it an essential tool for synthetic chemists.

## Chemical and Physical Properties

**Oxolane-2-carbonyl chloride** is a colorless to pale yellow liquid that is sensitive to moisture. [1] It is crucial to handle this compound under anhydrous conditions to prevent hydrolysis to its corresponding carboxylic acid.

Table 1: Chemical and Physical Properties of **Oxolane-2-carbonyl Chloride**

Property	Value	Reference(s)
CAS Number	52449-98-6	[1][2]
Molecular Formula	C <sub>5</sub> H <sub>7</sub> ClO <sub>2</sub>	[1][2]
Molecular Weight	134.56 g/mol	[1][2]
IUPAC Name	oxolane-2-carbonyl chloride	[2]
Synonyms	Tetrahydrofuran-2-carbonyl chloride, Tetrahydro-2-furancarbonyl chloride, 2-Tetrahydrofuroyl chloride	[3]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	172.8 ± 33.0 °C at 760 mmHg	[1]
Density	1.3 ± 0.1 g/cm <sup>3</sup>	[1]
Flash Point	62.6 ± 25.8 °C	[1]
Storage Conditions	Inert atmosphere, 2-8°C	[4]

## Synthesis and Purification

**Oxolane-2-carbonyl chloride** is most commonly synthesized by the chlorination of tetrahydrofuran-2-carboxylic acid. The two primary reagents used for this transformation are thionyl chloride (SOCl<sub>2</sub>) and oxalyl chloride ((COCl)<sub>2</sub>).

## Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride

This method involves the reaction of tetrahydrofuran-2-carboxylic acid with an excess of thionyl chloride, often with gentle heating. The byproducts of this reaction, sulfur dioxide (SO<sub>2</sub>) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.

- Materials:
  - Tetrahydrofuran-2-carboxylic acid
  - Thionyl chloride (SOCl<sub>2</sub>)
  - Anhydrous reaction vessel with a reflux condenser and a gas outlet to a scrubbing system.
- Procedure:
  - In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place tetrahydrofuran-2-carboxylic acid (1.0 equivalent).
  - Under a nitrogen or argon atmosphere, slowly add an excess of thionyl chloride (typically 2.0-3.0 equivalents).
  - Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.
  - After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.
  - The crude **Oxolane-2-carbonyl chloride** can be purified by fractional distillation under reduced pressure.

#### Protocol 2: Synthesis using Oxalyl Chloride

This method is often preferred for its milder reaction conditions and cleaner conversion. A catalytic amount of N,N-dimethylformamide (DMF) is typically used to facilitate the reaction.

- Materials:
  - Tetrahydrofuran-2-carboxylic acid

- Oxalyl chloride ((COCl)<sub>2</sub>)
- Anhydrous N,N-dimethylformamide (DMF)
- Anhydrous dichloromethane (DCM) or another inert solvent.
- Procedure:
  - Suspend or dissolve tetrahydrofuran-2-carboxylic acid (1.0 equivalent) in anhydrous DCM in a flame-dried reaction flask under an inert atmosphere.
  - Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
  - Slowly add oxalyl chloride (1.2-1.5 equivalents) to the stirred mixture at 0 °C or room temperature.
  - Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by taking a small aliquot and quenching it with an alcohol (e.g., methanol) to form the corresponding ester, which can then be analyzed by TLC or GC.
  - Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The crude product is often used directly in the next step without further purification.

## Purification

The primary method for purifying **Oxolane-2-carbonyl chloride** is vacuum distillation. Due to its sensitivity to moisture, all glassware must be thoroughly dried, and the distillation should be performed under an inert atmosphere.

## Spectroscopic Data

While a comprehensive set of publicly available, peer-reviewed spectra is limited, the following table summarizes expected and reported spectroscopic data.

Table 2: Spectroscopic Data for **Oxolane-2-carbonyl Chloride**

Technique	Expected/Reported Data
$^1\text{H}$ NMR	Chemical shifts for the protons on the tetrahydrofuran ring are expected. The proton at the C2 position, adjacent to the carbonyl group, would be the most deshielded.
$^{13}\text{C}$ NMR	A characteristic peak for the carbonyl carbon is expected in the range of 160-180 ppm. Other peaks will correspond to the carbons of the tetrahydrofuran ring. <a href="#">[5]</a>
IR Spectroscopy	A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected in the region of 1780-1815 $\text{cm}^{-1}$ .
Mass Spectrometry	The mass spectrum would show the molecular ion peak ( $\text{M}^+$ ) and fragmentation patterns consistent with the loss of Cl, CO, and cleavage of the tetrahydrofuran ring. <a href="#">[2]</a>

## Reactivity and Applications

The reactivity of **Oxolane-2-carbonyl chloride** is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution.

## Key Reactions

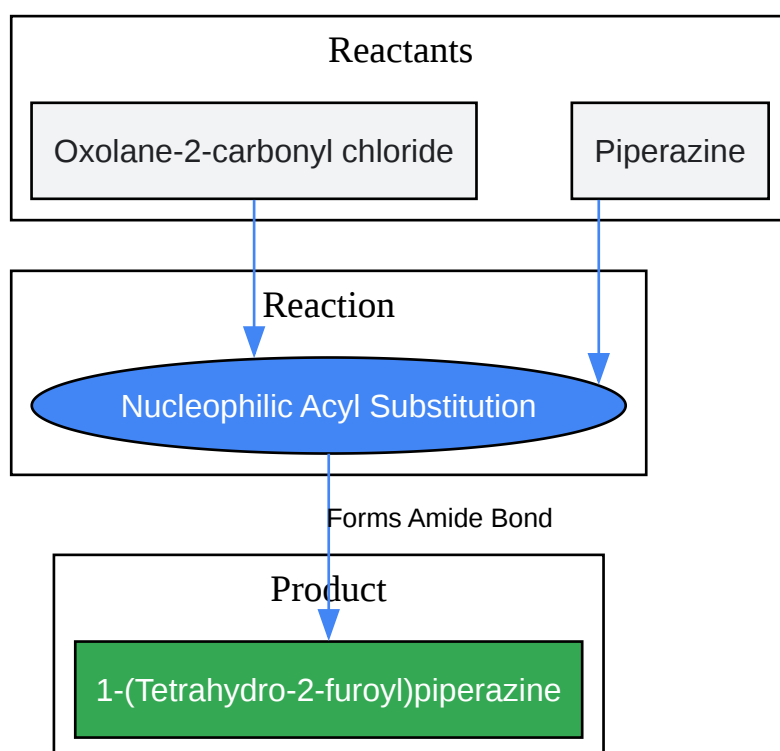
- **Hydrolysis:** Reacts with water to form tetrahydrofuran-2-carboxylic acid.
- **Amidation:** Reacts with primary or secondary amines to form the corresponding amides.
- **Esterification:** Reacts with alcohols to form esters.
- **Friedel-Crafts Acylation:** Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.

## Application in Drug Development: Synthesis of Terazosin

A primary application of **Oxolane-2-carbonyl chloride** is as a crucial intermediate in the synthesis of Terazosin, an  $\alpha_1$ -adrenergic blocker used to treat benign prostatic hyperplasia and hypertension.[3]

In the synthesis of Terazosin, **Oxolane-2-carbonyl chloride** is reacted with piperazine to form 1-(tetrahydro-2-furoyl)piperazine. This intermediate is then coupled with 2-chloro-4-amino-6,7-dimethoxyquinazoline to yield Terazosin.

Workflow: Synthesis of Terazosin Intermediate



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Caption: Synthesis of a key Terazosin intermediate.

## Safety and Handling

**Oxolane-2-carbonyl chloride** is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[2] Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

## Conclusion

**Oxolane-2-carbonyl chloride** is a valuable and highly reactive intermediate in organic synthesis. Its utility is well-established, particularly in the pharmaceutical industry for the synthesis of Terazosin. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development. This guide provides a foundational understanding for professionals working with this important chemical building block.

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## References

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